Salmefamol is a sympathomimetic drug, specifically categorized as a β2-adrenergic receptor agonist. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ] It is primarily recognized for its bronchodilatory effects and is utilized in scientific research to investigate the function and pharmacology of β2-adrenergic receptors in various tissues and systems. This analysis will focus solely on its scientific applications and exclude information related to drug use, dosage, or side effects.
Salmefamol is derived from salbutamol and belongs to the class of compounds known as sympathomimetics. These compounds mimic the effects of endogenous catecholamines, such as adrenaline, by stimulating beta-adrenergic receptors. Salmefamol has been studied for its potential therapeutic benefits, particularly in managing conditions like asthma and chronic obstructive pulmonary disease.
The synthesis of salmefamol involves several key steps that can be categorized into distinct chemical reactions:
This multi-step synthetic route allows for high yields and purity of the final product, with reported yields reaching up to 97% in certain cases .
Salmefamol's molecular structure can be described using its chemical formula and structural features. It possesses a beta-hydroxy group, which is crucial for its activity as a beta-2 adrenergic agonist. The compound typically exhibits chirality, with specific stereoisomers contributing to its pharmacological properties.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of salmefamol during synthesis .
Salmefamol participates in various chemical reactions that are critical for its synthesis and functionalization:
Salmefamol acts primarily through selective stimulation of beta-2 adrenergic receptors located in bronchial smooth muscle. This interaction leads to muscle relaxation and bronchodilation, making it effective in alleviating symptoms associated with asthma and other respiratory disorders.
This mechanism highlights the importance of beta-2 selectivity in minimizing side effects commonly associated with non-selective adrenergic agonists .
Salmefamol exhibits several notable physical and chemical properties:
These properties facilitate its formulation into various pharmaceutical preparations, including inhalers and nebulizers for respiratory therapy .
Salmefamol's primary applications lie within the medical field, particularly in treating respiratory conditions:
Additionally, ongoing research into its metabolic pathways may provide insights into optimizing dosing regimens or identifying biomarkers for therapeutic monitoring .
Salmefamol (INN: International Nonproprietary Name; BAN: British Approved Name), designated during development as AH-3923 or AHR-3929, is a synthetic phenethylamine derivative and β-adrenergic receptor agonist. Its systematic IUPAC name is 4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-(hydroxymethyl)phenol, reflecting its distinct molecular architecture. The compound's empirical formula is C₁₉H₂₅NO₄, yielding a molecular weight of 331.41 g/mol [3] [7].
Structurally, salmefamol features:
Table 1: Nomenclature and Chemical Identity of Salmefamol
Property | Value |
---|---|
CAS Registry Number | 18910-65-1 (free base) |
IUPAC Name | 4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-(hydroxymethyl)phenol |
Molecular Formula | C₁₉H₂₅NO₄ |
Molecular Weight | 331.41 g/mol |
Synonyms | AH-3923, AHR-3929 |
Chemical Class | Phenethylamine, Amphetamine derivative |
The presence of the hydroxymethyl group at the benzene ring’s ortho position (replacing the classic catechol structure) contributes to its metabolic stability against catechol-O-methyltransferase (COMT), while the 4-methoxy substitution on the phenethylamine side chain augments lipophilicity. This design prolongs its duration of action compared to first-generation agonists like salbutamol [3] [9].
Salmefamol emerged during the mid-20th century quest for selective β₂-adrenergic agonists, driven by limitations of non-selective agents like isoprenaline (isoproterenol). Isoprenaline, introduced in the 1940s, effectively relaxed bronchial smooth muscle but posed significant cardiac risks (β₁-mediated tachycardia and arrhythmias), culminating in asthma mortality epidemics in the 1960s [1] . This spurred research into receptor subtype selectivity.
Key milestones include:
Salmefamol’s clinical development halted after Phase III trials, though studies confirmed its bronchodilatory efficacy in asthma and chronic airways obstruction with minimized cardiovascular effects [7].
Table 2: Evolution of Select β₂-Adrenergic Agonists
Agonist | Development Era | Key Structural Features | Receptor Selectivity (β₂/β₁) | Duration |
---|---|---|---|---|
Isoprenaline | 1940s | Catechol, N-isopropyl | Non-selective | 1–2 hours |
Salbutamol | 1968 | Resorcinol, N-tert-butyl | 27:1 | 3–6 hours |
Salmefamol | 1970s | Resorcinol with hydroxymethyl, N-(4-methoxyphenylisopropyl) | >100:1 | ~6 hours |
Salmeterol | 1980s | Long hydrophobic side chain | 3000:1 | 12 hours |
Indacaterol | 2000s | Indane ring, N-alkylamino side chain | 16:1 | 24 hours |
Sympathomimetic drugs mimic endogenous catecholamines (epinephrine, norepinephrine) by activating adrenergic receptors. Salmefamol falls under the subclass of direct-acting, synthetic β₂-selective adrenergic agonists, distinguished by its targeted activation of β₂ receptors in bronchial smooth muscle [2] [5].
Classification Criteria:
Pharmacological Context:Salmefamol’s design embodies key SAR guidelines for sympathomimetics:
While never commercialized, salmefamol remains a chemically significant milestone in β₂-agonist evolution, illustrating how strategic molecular modifications enhance selectivity and pharmacokinetics [3] .
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: